molecular formula C15H23Cl2N3O B1396458 N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1257854-86-6

N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No. B1396458
CAS RN: 1257854-86-6
M. Wt: 332.3 g/mol
InChI Key: LVIWVPJZMZNPKM-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride (NDP-DHC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indene, an aromatic hydrocarbon, and piperazine, an organic compound. NDP-DHC has been used in a range of studies in biochemistry, physiology, and drug development. It has been used to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of drugs, and to evaluate potential drug candidates in laboratory experiments.

Scientific Research Applications

Synthesis Innovations and Process Development

  • A novel manufacturing procedure for cetirizine dihydrochloride was developed using a new intermediate synthesized by O-alkylation and subsequent processes, highlighting the importance of innovative synthesis methods in pharmaceutical production (Reiter et al., 2012).
  • A method for synthesizing a series of novel 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds was developed, revealing the intricate steps in the creation of new chemical entities with potential pharmacological activities (Kumar et al., 2017).

Bioactivity and Pharmacological Insights

  • Novel phenolic Mannich bases with piperazines were synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Compounds in this study showed potential as lead compounds for further design and evaluation, indicating the role of chemical modifications in enhancing biological activity (Gul et al., 2019).
  • Synthesis and evaluation of new mono Mannich bases with piperazines were conducted to study their anticancer properties and inhibitory effects on carbonic anhydrase isoenzymes. The study identifies compounds with promising bioactivity profiles, suggesting a pathway for the development of new therapeutic agents (Tuğrak et al., 2019).
  • Optimization of benzyl piperazine pharmacophore produced N-acyl-4-indanyl-piperazines with high affinity to melatonergic MT2 receptors. The study showcases the potential of structural optimization in enhancing the pharmacological profile of compounds (Mattson et al., 2003).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2ClH/c19-15(11-18-7-5-16-6-8-18)17-14-9-12-3-1-2-4-13(12)10-14;;/h1-4,14,16H,5-11H2,(H,17,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIWVPJZMZNPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2CC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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